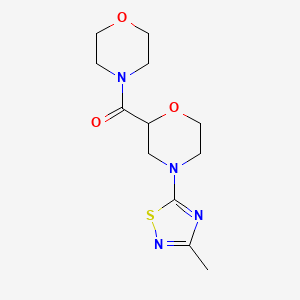![molecular formula C16H20N4O2 B12265875 2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B12265875.png)
2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine-1-carbonyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine-1-carbonyl intermediate, which is then coupled with the pyridine ring. The imidazole moiety is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, especially involving the imidazole moiety.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: KOH in DMSO at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, influencing enzymatic activities and biochemical pathways. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Shares the imidazole and pyridine moieties but lacks the azetidine-1-carbonyl group.
2-Methyl-5-nitro-1H-imidazole: Contains the imidazole ring but differs in the substitution pattern.
Uniqueness
2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is unique due to the presence of the azetidine-1-carbonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
(6-ethoxypyridin-3-yl)-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C16H20N4O2/c1-3-22-15-5-4-14(8-18-15)16(21)20-10-13(11-20)9-19-7-6-17-12(19)2/h4-8,13H,3,9-11H2,1-2H3 |
InChI Key |
FJNYDDDTOGHGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265794.png)
![2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12265795.png)
![1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12265800.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B12265804.png)
![Ethyl 2-(2-{[4-cyano-1-(thiophen-2-YL)-5,6,7,8-tetrahydroisoquinolin-3-YL]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12265806.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12265815.png)

![2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12265821.png)
![1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12265830.png)
![6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265840.png)
![N-methyl-N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12265843.png)
![3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12265854.png)

![4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one](/img/structure/B12265867.png)
